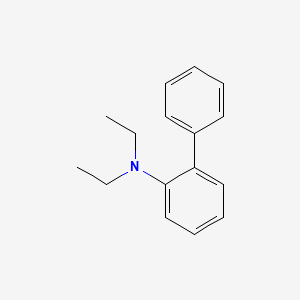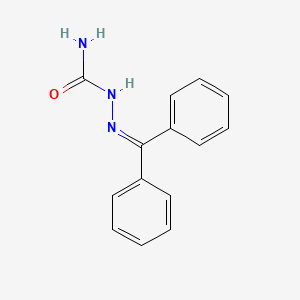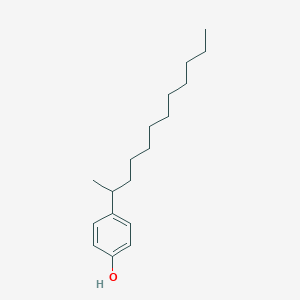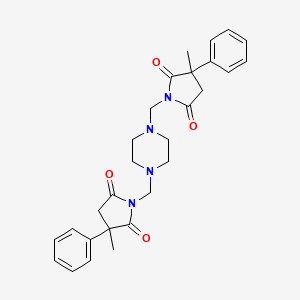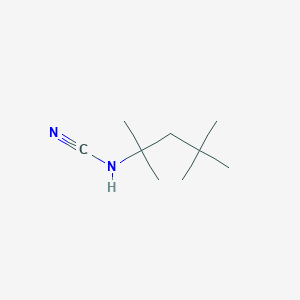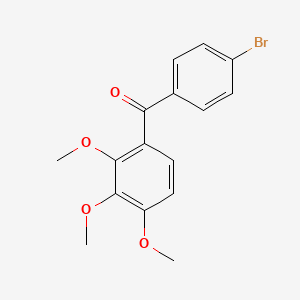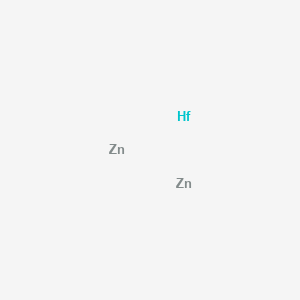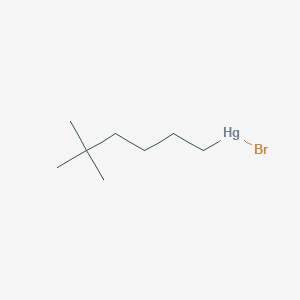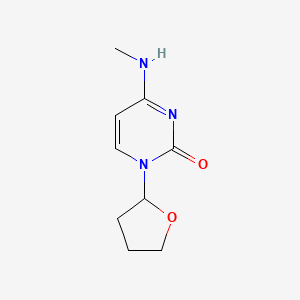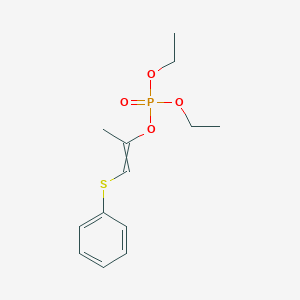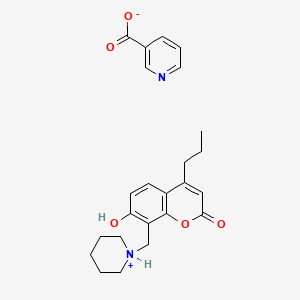
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The 7-hydroxy-4-methylcoumarin undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C to form an intermediate.
Piperidinomethylation: The intermediate is then reacted with piperidine to introduce the piperidinomethyl group.
Nicotinate Formation: Finally, the compound is treated with nicotinic acid to form the nicotinate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of reusable catalysts, can enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinomethyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials, such as biodegradable polymers and optical brighteners.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes, which are involved in drug metabolism.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Fluorescence: Its strong fluorescence properties make it useful as a probe in imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin) and in the synthesis of various heterocyclic compounds.
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Another coumarin derivative with significant biological activity.
Uniqueness
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is unique due to its combination of a piperidinomethyl group and a nicotinate salt, which enhances its solubility and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
10550-24-0 |
|---|---|
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
7-hydroxy-8-(piperidin-1-ium-1-ylmethyl)-4-propylchromen-2-one;pyridine-3-carboxylate |
InChI |
InChI=1S/C18H23NO3.C6H5NO2/c1-2-6-13-11-17(21)22-18-14(13)7-8-16(20)15(18)12-19-9-4-3-5-10-19;8-6(9)5-2-1-3-7-4-5/h7-8,11,20H,2-6,9-10,12H2,1H3;1-4H,(H,8,9) |
Clé InChI |
RPFUYQKGHRCDDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C=CC(=C2C[NH+]3CCCCC3)O.C1=CC(=CN=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

